Sulfometuron-methyl

Beschreibung

Scope and Objectives of the Research Outline on Sulfometuron-methyl

The scope of this research outline is to synthesize and present a comprehensive overview of the chemical compound this compound based on existing academic and scientific literature. The focus is strictly on its chemical properties, mechanism of action, research significance, and its historical placement within the sulfonylurea herbicide class.

The primary objectives are:

To accurately describe the background and scientific importance of this compound as a herbicide.

To detail its mode of action, specifically its interaction with key plant enzymes.

To trace the historical development and impact of sulfonylurea herbicides in academic research, providing context for this compound's significance.

To present relevant chemical and research findings in a structured and scientifically accurate manner, including data tables where appropriate.

This outline explicitly excludes discussions on dosage/administration information and safety/adverse effect profiles to maintain a focused scientific perspective on the compound itself.

Historical Context of Sulfonylurea Herbicides in Academic Research

The advent of sulfonylurea herbicides marked a significant breakthrough in crop protection technology, revolutionizing weed control practices wikipedia.orgwikipedia.org. The discovery of this class of environmentally compatible herbicides is attributed to George Levitt of DuPont Crop Protection in June 1975 wikipedia.orgfishersci.bewikipedia.org. This pioneering invention was a result of Levitt's insight and creativity, supported by a new research management strategy at DuPont that expanded innovation in agrichemicals wikipedia.org.

The unique mode of action of sulfonylureas, inhibiting acetolactate synthase (ALS), was a major scientific advance wikipedia.orgwikipedia.orgwikipedia.org. This mechanism, exclusive to plants and microbes, contributed to their favorable safety profile for mammals metabolomicsworkbench.org. The success of chlorsulfuron paved the way for extensive academic and industrial research into this chemical family. By 1989, hundreds of patents had been issued covering numerous structural variations of sulfonylureas epa.gov. Currently, there are approximately 27 to 30 different active ingredients registered within the sulfonylurea class, making it one of the largest and most impactful herbicide families globally nih.govmpg.de. This continuous research and development have led to the introduction of new sulfonylureas tailored for various cropping systems and specific weed management challenges nih.gov.

Eigenschaften

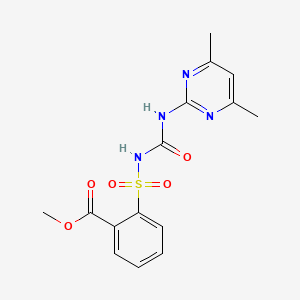

IUPAC Name |

methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-9-8-10(2)17-14(16-9)18-15(21)19-25(22,23)12-7-5-4-6-11(12)13(20)24-3/h4-8H,1-3H3,(H2,16,17,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXMLEQEMNLCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034936 | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid;, White solid. | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In mg/kg at 25 °C: acetone 3300, acetonitrile 1800, ethyl acetate 650, diethyl ether 60, hexane <1, methanol 550, dichloromethane 15,000, dimethyl sulfoxide 32,000, octanol 140, toluene 240, In water, pH 5 buffer 6.42 ppm; pH 7 buffer 244 ppm; pH 8.6 buffer 12,500 ppm, In water, 244 mg/L at 25 °C | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 g/cu cm | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00006 [mmHg], 5.48X10-16 mm Hg at 25 °C | |

| Record name | Sulfometuron methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

74222-97-2 | |

| Record name | Sulfometuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74222-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfometuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074222972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfometuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl]amino]sulphonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOMETURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY5D60J1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

202 °C, 397.4-401 °F | |

| Record name | Sulfometuron-methyl | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOMETURON-METHYL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/495 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action and Biochemical Pathways in Biological Systems

Acetolactate Synthase (ALS) Inhibition in Plants and Microorganisms

Detailed Enzymatic Inhibition Kinetics of Sulfometuron-methyl on ALS

Research into the enzymatic inhibition kinetics of this compound on ALS has revealed its potent and selective nature. Studies on ALS isozyme II from Salmonella typhimurium demonstrated that this compound exhibits slow-binding inhibition researchgate.netebi.ac.uk. Initially, the inhibition constant (Ki) was measured at 660 ± 60 nM, which then transitioned to a lower, steady-state Ki of 65 ± 25 nM researchgate.netebi.ac.uk. This slow-binding characteristic indicates a time-dependent interaction where the inhibitor gradually forms a more stable complex with the enzyme.

The presence of pyruvate significantly accelerates the inhibition process, making it approximately 10 times more rapid researchgate.netebi.ac.uk. The maximal first-order rate constant for the conversion from initial to final steady-state inhibition was determined to be 0.25 ± 0.07 min⁻¹, corresponding to a minimal half-time of 2.8 minutes researchgate.netebi.ac.uk. These kinetic parameters highlight the efficiency with which this compound can inactivate the ALS enzyme.

Table 1: Enzymatic Inhibition Kinetics of this compound on Salmonella typhimurium ALS Isozyme II

| Parameter | Value | Condition | Source |

| Initial Ki | 660 ± 60 nM | - | researchgate.netebi.ac.uk |

| Final, Steady-State Ki | 65 ± 25 nM | - | researchgate.netebi.ac.uk |

| Maximal First-Order Rate Constant (Conversion) | 0.25 ± 0.07 min⁻¹ | In presence of pyruvate | researchgate.netebi.ac.uk |

| Minimal Half-Time (Conversion) | 2.8 min | In presence of pyruvate | researchgate.netebi.ac.uk |

Allosteric Regulation and Binding Dynamics of ALS with this compound

The metabolic regulation of branched-chain amino acid biosynthesis involves allosteric control of ALS by the end-products of its pathway: valine, leucine, and isoleucine acs.org. This compound's interaction with ALS is characterized by its binding to the active site of the enzyme, which prevents the natural substrates, pyruvate and 2-ketobutyrate, from interacting with ALS pomais.com. This direct competitive or non-competitive binding at the active site is crucial to its herbicidal action. While the precise allosteric mechanisms directly involving this compound are complex and not fully elucidated in all organisms, its slow-binding kinetics and the observed acceleration of inhibition in the presence of pyruvate suggest intricate binding dynamics that may involve conformational changes or induced fit mechanisms researchgate.netebi.ac.uk.

Impact on Branched-Chain Amino Acid Biosynthesis (Valine, Leucine, Isoleucine)

ALS catalyzes two critical reactions in the branched-chain amino acid pathway: the condensation of two molecules of pyruvate to form α-acetolactate, which is a precursor for valine and subsequently leucine, and the condensation of pyruvate with α-ketobutyrate to yield α-aceto-α-hydroxybutyrate, the precursor for isoleucine physiology.orgmicrobiologyresearch.orgredalyc.org.

The inhibition of ALS by this compound leads to a depletion of these essential branched-chain amino acids (valine, leucine, and isoleucine) within the cell physiology.orgnih.gov. This starvation for vital building blocks directly impairs protein synthesis, which is indispensable for cell division and growth chemicalwarehouse.com. Furthermore, the blockage of this pathway results in the accumulation of pathway intermediates, notably pyruvate and α-ketobutyrate nih.gov. The accumulation of α-ketobutyrate has been identified as a significant factor contributing to the growth inhibition observed in organisms sensitive to sulfonylurea herbicides like this compound nih.govasm.org.

Metabolic Effects on Non-Target Organisms

The selective toxicity of this compound is largely attributed to the differential presence of the ALS enzyme across various life forms.

Absence of ALS in Higher Organisms and Implications for Toxicity

A key aspect of this compound's selectivity is the absence of the ALS enzyme in higher organisms, including mammals, birds, amphibians, and fish waterquality.gov.au. Unlike plants, fungi, and bacteria, which rely on ALS for the biosynthesis of branched-chain amino acids, higher organisms obtain these essential amino acids through their diet waterquality.gov.au. This fundamental biochemical difference means that the primary target of this compound's action does not exist in these non-target organisms waterquality.gov.au. Consequently, this compound exhibits a generally low toxicity to higher organisms, which is a direct implication of its highly specific mode of action waterquality.gov.au.

Uncharacterized Mechanisms of Toxicity in Higher Organisms

While the mechanism of phytotoxic action of sulfonylurea herbicides, including this compound, is well-characterized due to their specific inhibition of ALS, the mechanisms of toxicity in higher organisms are "not well known" or "not well characterised" waterquality.gov.au. The low toxicity observed in mammals, birds, amphibians, and fish is largely attributed to the absence of the ALS enzyme in these species waterquality.gov.au. Current scientific literature primarily emphasizes this lack of the target enzyme as the reason for reduced toxicity, rather than detailing specific uncharacterized toxic pathways in higher organisms waterquality.gov.au.

Herbicide Resistance Mechanisms and Management

Evolution and Spread of Resistance

Genetic Basis of Resistance in Weed Populations

Resistance to sulfometuron-methyl in weed populations primarily stems from two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR) is characterized by specific mutations within the gene encoding the ALS enzyme, which is the herbicide's molecular target pomais.comresearchgate.netmdpi.commdpi.commdpi.com. These mutations alter the enzyme's structure, reducing its binding affinity for this compound and thus diminishing the herbicide's inhibitory effect pomais.com. Key amino acid substitutions identified in the ALS gene that confer resistance to this compound include:

Proline to Threonine (Pro197Thr) at codon position 197: This mutation has been observed in various weed species, such as Alopecurus myosuroides (black-grass) and Lolium rigidum (rigid ryegrass), leading to resistance mdpi.comcambridge.orgresearchgate.net. Other substitutions at Pro197, including Pro197Ser, Pro197Leu, Pro197Ala, and Pro197His, also confer resistance mdpi.commdpi.comcambridge.org.

Tryptophan to Leucine (Trp574Leu or W574L) at codon position 574: This mutation is another significant cause of resistance to this compound and other ALS inhibitors in species like Lolium rigidum and Amaranthus retroflexus cambridge.orgcambridge.orgcambridge.org.

Serine to Asparagine (Ser653Asn) at codon position 653 mdpi.com.

Alanine to Threonine (Ala122Thr) at codon position 122 mdpi.com.

In some instances, resistance can also be attributed to an inherent upregulation or overexpression of ALS enzyme activity, even without a detectable point mutation in the ALS gene, effectively reducing the herbicide's inhibitory impact nih.gov. Mutations conferring herbicide resistance in ALS are typically dominant and are inherited through nuclear genes, facilitating their rapid spread within weed populations via both seed and pollen researchgate.netnih.gov.

Non-Target-Site Resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site or render it ineffective pomais.comnih.govnih.gov. The most common NTSR mechanism is enhanced metabolic degradation of the herbicide by detoxification enzymes within the plant pomais.commdpi.comcambridge.orgcambridge.orgnih.govnih.govacs.org. Key enzyme systems involved include:

Cytochrome P450 monooxygenases (CYP450s): These enzymes play a crucial role in detoxifying various herbicides, including sulfonylureas cambridge.orgacs.org.

Glutathione S-transferases (GSTs): GSTs are also implicated in the enhanced metabolism of herbicides, contributing to NTSR nih.govnih.govacs.org.

The co-occurrence of both target-site and non-target-site resistance mechanisms within a single weed population can lead to complex resistance patterns and higher levels of resistance cambridge.org.

Factors Influencing Resistance Development (e.g., Repetitive Herbicide Use)

The development of herbicide resistance, particularly to this compound, is a complex evolutionary process driven by several interacting factors, with repetitive herbicide use being a paramount contributor.

Repetitive Herbicide Use and Selection Pressure: The most significant factor is the continuous and intensive application of herbicides with the same mode of action, such as this compound (a Group 2 herbicide) epa.govpomais.comresearchgate.netmdpi.comawsjournal.orgpurdue.edu. This practice exerts strong selection pressure, favoring individuals within a weed population that possess natural resistance mechanisms researchgate.net. Over time, these resistant biotypes survive and reproduce, leading to their proliferation and eventual dominance in the field epa.gov. The high efficacy of ALS inhibitors on susceptible biotypes and their residual activity in the soil further intensify this selection pressure researchgate.net.

Initial Frequency of Resistance Genes: Herbicide resistance genes are often present at low frequencies in weed populations even before the introduction of a specific herbicide grdc.com.au. For instance, the initial frequency of individuals resistant to this compound in Lolium rigidum populations, prior to exposure, ranged from 2.2 × 10⁻⁵ to 1.2 × 10⁻⁴ fao.org. Higher initial frequencies of resistance genes mean fewer herbicide applications are needed for resistance to become evident grdc.com.au.

Genetic Characteristics of Weeds:

High Mutation Frequency: The ALS gene is known to have a relatively high mutation frequency, and several different point mutations can confer resistance researchgate.netfao.org. This genetic plasticity increases the likelihood of resistance evolving.

Dominant and Nuclear Inheritance: Since ALS resistance mutations are often dominant and nuclear inherited, they are readily passed on to offspring via both seed and pollen, accelerating the spread of resistance within and between populations researchgate.net.

Negligible Fitness Cost: In many cases, resistant biotypes exhibit no significant fitness cost in the absence of the herbicide, meaning they can compete equally well with susceptible plants. This allows resistant individuals to persist and contribute to the gene pool even when the herbicide is not applied researchgate.netfao.org.

Environmental Factors: Soil properties and climatic conditions can influence the persistence and efficacy of this compound, indirectly affecting resistance development. This compound degradation in soil is influenced by pH, moisture content, and temperature, as well as microbial activity mass.govusda.govwaterquality.gov.au. Drier soils, high soil pH, and low temperatures can prolong the herbicide's presence, potentially extending the selection window for resistant biotypes usda.gov.

Strategies for Resistance Management

Effective management of this compound resistance necessitates a multifaceted approach that integrates various control methods to reduce selection pressure and diversify weed control tactics.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a holistic strategy that combines cultural, mechanical, biological, and chemical control methods to minimize weed populations and delay the onset or spread of herbicide resistance greenwayweedsolutions.comnsw.gov.au. For this compound, key IWM strategies include:

Herbicide Rotation and Mixtures:

Rotation of Modes of Action: A fundamental principle is to avoid the consecutive use of this compound or other Group 2 herbicides on the same weed species epa.gov. Instead, herbicides with different modes of action should be rotated across growing seasons epa.govpomais.compomais.com. This prevents the continuous selection for resistance to a single herbicide group.

Tank Mixtures and Pre-mixes: Combining this compound with herbicides from different target site of action groups in tank mixtures or pre-mix formulations can enhance weed spectrum control and delay resistance development epa.govpomais.com. It is crucial that all products in the mixture are registered for the intended use and are effective against the target weeds at the application rates epa.gov.

Cultural Practices:

Crop Rotation: Diversifying crops can disrupt weed life cycles and allow for the use of different weed control methods and herbicides.

Tillage and Cultivation: Mechanical methods like tillage and inter-culturing can physically remove weeds and reduce weed seed banks, complementing chemical control isws.org.in.

Optimized Planting Density and Row Spacing: Promoting vigorous crop growth can enhance crop competitiveness against weeds.

Application Timing and Method:

Pre-emergence (PRE) vs. Post-emergence (POST) Applications: Research indicates that soil-applied (PRE) applications of ALS inhibitors can sometimes provide higher efficacy against weed populations with ALS resistance compared to post-emergence (POST) applications purdue.edu. This suggests that the biologically effective dose might be lower in soil residual applications.

Scouting and Monitoring: Regular scouting before and after herbicide application is crucial to identify suspected herbicide-resistant weeds early. Indicators include failure to control a weed species normally susceptible to the herbicide, spreading patches of uncontrolled plants, or surviving plants mixed with controlled individuals of the same species epa.gov.

Role of Bacterial Cultures in Mitigating Herbicidal Stress and Enhancing Degradation

Bacterial cultures, particularly plant growth-promoting rhizobacteria (PGPR), show promise in mitigating herbicidal stress on cultivated plants and enhancing the degradation of herbicides like this compound in the soil environment mdpi.comnih.govnih.govmdpi.com. This approach leverages the natural metabolic capabilities of microorganisms to reduce herbicide persistence and potential phytotoxicity.

Mechanisms of Action:

Enhanced Herbicide Degradation: Certain bacterial strains possess the enzymatic machinery to break down this compound. This biodegradation process can reduce the herbicide's concentration in the soil, thereby lowering the selection pressure on weeds and minimizing residual effects on subsequent crops mass.govwaterquality.gov.aumdpi.comnih.govmdpi.comnih.gov.

Mitigation of Herbicidal Stress in Plants: Some rhizosphere bacteria can directly or indirectly influence biochemical processes in plants to help them cope with herbicidal stress. This includes increasing the activity of plant detoxification enzymes, such as glutathione-S-transferase (GST), which are vital for metabolizing and detoxifying herbicides within the plant mdpi.comnih.govnih.govmdpi.com. By enhancing plant's natural defense mechanisms, bacterial cultures can reduce the toxic effect of residual herbicides.

Research Findings and Examples: Studies on the biodegradation of sulfonylurea herbicides, including this compound, have identified specific bacterial genera and strains with significant degradation capabilities.

This compound Degradation:

Ralstonia sp. JM-1, isolated from this compound contaminated soil, demonstrated high degradation efficiency, completely degrading 20 mg L⁻¹ of this compound within 96 hours nih.govresearchgate.net.

The degradation rate of this compound in soil is known to be influenced by microbial action, with half-lives ranging from weeks to several months depending on soil conditions mass.govusda.govwaterquality.gov.au.

Mitigation of Metsulfuron-methyl Stress (an analogous ALS inhibitor):

Treatment with bacterial cultures of Pseudomonas protegens DA1.2 or P. chlororaphis 4CH significantly increased glutathione-S-transferase (GST) activity in wheat and canola plants (by 75–91% in wheat and 38–94% in canola within 24 hours) mdpi.comnih.govnih.govmdpi.com.

Concurrently, these bacterial treatments led to a substantial decrease in metsulfuron-methyl residues in the soil (54.6–79.7% decrease within 30 days) mdpi.comnih.govmdpi.com. This acceleration of degradation, combined with increased plant detoxification enzymes, resulted in a reduction of the herbicide's toxic effect and improved plant growth mdpi.comnih.govnih.govmdpi.com.

Table 1: Impact of Bacterial Cultures on Herbicide Degradation and Plant Detoxification

| Bacterial Strain(s) | Herbicide Tested | Effect on Plant GST Activity (Increase) | Effect on Herbicide Residue in Soil (Decrease) | Reference |

| Pseudomonas protegens DA1.2 | Metsulfuron-methyl | 75–91% (wheat), 38–94% (canola) | 54.6–79.7% (30 days) | mdpi.comnih.govmdpi.com |

| P. chlororaphis 4CH | Metsulfuron-methyl | 75–91% (wheat), 38–94% (canola) | 54.6–79.7% (30 days) | mdpi.comnih.govmdpi.com |

| Ralstonia sp. JM-1 | This compound | Not specified | 100% degradation of 20 mg L⁻¹ (96 hours) | nih.govresearchgate.net |

The application of immobilized bacterial strains, for example, using bamboo charcoal as a carrier, has been shown to further enhance the degradation rates of this compound in contaminated soil, offering a promising bioremediation strategy nih.govresearchgate.net.

Analytical Methodologies for Sulfometuron-methyl

Extraction Techniques from Environmental Matrices

Efficient extraction is the foundational step in the analysis of sulfometuron-methyl from complex environmental samples such as soil and water. The choice of extraction method is critical to ensure high recovery and minimize matrix interference.

Supercritical Fluid Extraction (SFE) from Soil

Supercritical Fluid Extraction (SFE) has been explored as a viable method for extracting this compound from soil samples. A general SFE procedure for sulfonylurea herbicides, including this compound, has been developed and optimized. This method typically utilizes supercritical carbon dioxide (CO2) modified with an organic solvent, such as acetonitrile or methanol. For this compound, quantitative extraction from soil samples (e.g., 5.0 to 10.0 g) has been achieved using CO2 modified with 80% acetonitrile/20% water. Optimal conditions often involve high CO2 densities (e.g., 0.9 g/mL) and modifier additions (e.g., 2% w/w methanol). Recoveries for this compound from sandy loam, silt loam, and clay loam soils spiked at concentrations of 0.4 and 4 µg/g have been reported to be in the range of 75–89%. tandfonline.comtandfonline.comepa.gov

After SFE, the extracts are typically processed further. For instance, extracts can be dissolved in bicarbonate buffer (pH 10), washed with chloroform, acidified, and then extracted into toluene. The toluene is evaporated, and residues are transferred to basic alumina solid phase extraction (SPE) cartridges for cleanup. These cartridges are then eluted with a mixture of 2% glacial acetic acid/98% dichloromethane, which is subsequently evaporated to dryness. epa.govepa.gov

Other Extraction Methods from Soil and Water

Beyond SFE, other extraction techniques are commonly employed for this compound from soil and water matrices.

For soil samples, a common approach involves solvent extraction. For example, a mixture of 80:20 acetonitrile-water has been shown to be effective for extracting this compound from soil, providing good recoveries and ease of solvent separation from the soil matrix. sdstate.edu Another method involves combining soil samples with a solution of methylene chloride, methanol, and 2 M (NH4)2CO3 (3:4:1). The mixture is centrifuged, and the supernatant is collected, with the procedure repeated multiple times to ensure comprehensive extraction. nih.gov Microwave-assisted extraction (MAE) using a dichloromethane-acetonitrile mixture acidified with acetic acid has also been investigated for sulfonylurea herbicides in soil. researchgate.net

For water samples, Solid-Phase Extraction (SPE) is a widely used technique due to its efficiency in concentrating analytes from large volumes and cleaning up the matrix. This compound residues are typically transferred to C2 (ethyl-derivatized silica) or Waters Oasis HLB SPE cartridges after acidification of the water sample (e.g., 50.0-400.0 g). The cartridges are then eluted with an appropriate solvent, such as ethyl acetate or acetonitrile, which is subsequently evaporated to dryness. epa.govepa.govepa.govepa.gov QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by dispersive SPE (dSPE) cleanup, has also been applied for herbicide extraction, including this compound, from environmental samples like leachate, with modifications and validation. This method typically involves acetonitrile extraction followed by salting out with magnesium sulfate and sodium chloride. mdpi.comgcms.cz

Chromatographic Separation and Detection

Following extraction, chromatographic techniques are essential for separating this compound from co-extracted matrix components and for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Absorbance Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection is a common and reliable method for the determination of this compound. This technique offers a dependable and autosampler-compatible reversed-phase separation. usda.gov

Typical HPLC conditions for this compound and other sulfonylurea herbicides involve reversed-phase columns, such as C8 or C18. For instance, a Supelco LC8-DB column (150 mm x 4.6 mm I.D., 5 µm) has been used. usda.gov Mobile phases often consist of mixtures of acetonitrile and water, sometimes acidified with phosphoric acid or acetic acid to optimize peak shape and retention time. A common mobile phase composition is 30:70 (v/v) acetonitrile/H2O (0.1 M H3PO4, pH 2.0) at a flow rate of 1.0 mL/min. usda.gov UV absorbance detection is typically performed at wavelengths around 235 nm or 224 nm, which are optimal for this compound. epa.govepa.govusda.gov Multi-dimensional HPLC ("heart cut" column-switching) with UV absorbance detection at 235 nm has also been employed for quantitation. epa.govepa.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for this compound and Degradates in Water

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it particularly suitable for the trace analysis of this compound and its degradates in complex matrices like water. This method allows for the quantitative determination of this compound and its degradation products (e.g., IN-00581, IN-X0993, and IN-D5803). epa.govepa.govepa.gov

In LC-MS/MS methods, this compound and its metabolites are typically separated by reversed-phase liquid chromatography. epa.gov Common column types include C18 columns, such as a Waters Symmetry C18 (2.1 mm x 100 mm, 3 µm) or InfinityLab Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm). epa.govepa.goveurl-pesticides.eu Mobile phases often consist of water and methanol or acetonitrile, with additives like formic acid and ammonium acetate to facilitate ionization. For example, mobile phases can be water + 0.1% formic acid + 5 mM ammoniac (A) and methanol (B). eurl-pesticides.eu Detection is performed using turbospray mass spectrometry/mass spectrometry (MS/MS), typically in positive electrospray ionization (ESI) mode. epa.goveurl-pesticides.eu Analytes are identified and quantified using multiple reaction monitoring (MRM) transitions, with a quantitation ion and a confirmation ion. For this compound, an additional confirmation ion transition (m/z 365.0→77.0) has been reported. epa.gov The use of valve switching can reduce source contamination and increase sample throughput. epa.gov

LC-MS/MS is highly effective for quantifying this compound and its degradates, especially at low concentrations, and is often used to confirm results obtained by HPLC/UV. ncasi.org

Quantification Limits and Method Validation

The reliability of analytical methods for this compound is established through rigorous method validation, which includes determining quantification limits, accuracy, precision, and recovery.

For HPLC with UV detection, the Limits of Quantitation (LOQ) for this compound have been reported as 0.2 ppb (µg/kg) in soil and 0.025 ppb (µg/kg) in water. epa.govepa.gov The detection limit for HPLC-UV can be around 0.8 ng injected on-column, with a linear detector response up to 2,000 ng injected. usda.gov

LC-MS/MS methods generally offer lower quantification limits. For this compound and its degradates in water, the Limit of Quantitation (LOQ) has been established at 0.10 µg/kg (ppb), with an estimated Limit of Detection (LOD) of 0.03 µg/kg (ppb). epa.govepa.govepa.gov For multi-residue pesticide screening methods using LC-MS/MS, a general LOQ of 10 µg/kg has been reported for various compounds, including this compound. gcms.cz

Method validation studies for LC-MS/MS analysis of this compound and its degradates in drinking water, ground water, and surface water have shown mean recoveries and relative standard deviations (RSDs) to be within acceptable guidelines (mean 70-120%; RSD ≤20%) at fortification levels of 0.10 µg/kg (LOQ) and 1.0 µg/kg (10x LOQ). epa.govepa.gov Repeatability (RSDr) values at LOQ levels have been reported to be below 20%, demonstrating good precision. gcms.cz

The linearity of extraction methods for this compound has been assessed by evaluating linear correlation coefficients (R2) from analytical curves generated across various concentrations (e.g., 0.5 to 50 µg/kg). mdpi.com

The following table summarizes typical quantification limits for this compound in different matrices using various analytical techniques:

Table 1: Typical Quantification Limits for this compound

| Matrix | Analytical Method | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Reference |

| Soil | HPLC-UV | 0.2 ppb (µg/kg) | - | epa.govepa.gov |

| Water | HPLC-UV | 0.025 ppb (µg/kg) | - | epa.govepa.gov |

| Water | LC-MS/MS | 0.10 µg/kg (ppb) | 0.03 µg/kg (ppb) | epa.govepa.govepa.gov |

| Various | LC-MS/MS (multi-residue) | 10 µg/kg (ppb) | - | gcms.cz |

| Water (MIP-SPE) | HPLC/DAD | - | 2-14 ng/L | nih.gov |

| Soil (MIP-SPE) | HPLC/DAD | - | 5-12 µg/kg | nih.gov |

The following table presents typical recovery and relative standard deviation data from method validation studies for this compound and its degradates in water matrices using LC-MS/MS:

Table 2: Representative Recovery and RSD Data for this compound and Degradates in Water (LC-MS/MS)

| Analyte | Matrix Type | Fortification Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |

| This compound | Drinking Water | 0.10 (LOQ) | 70-120 | ≤20 | epa.govepa.gov |

| This compound | Ground Water | 0.10 (LOQ) | 70-120 | ≤20 | epa.govepa.gov |

| This compound | Surface Water | 0.10 (LOQ) | 70-120 | ≤20 | epa.govepa.gov |

| This compound | Drinking Water | 1.0 (10x LOQ) | 70-120 | ≤20 | epa.govepa.gov |

| This compound | Ground Water | 1.0 (10x LOQ) | 70-120 | ≤20 | epa.govepa.gov |

| This compound | Surface Water | 1.0 (10x LOQ) | 70-120 | ≤20 | epa.govepa.gov |

Advanced Research Topics and Future Directions

Molecular and Genomic Studies on ALS and Resistance Genes

Sulfometuron-methyl functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine in plants, fungi, and bacteria. wikipedia.orgfishersci.beecostore.comuni.luherts.ac.ukuni.lu This enzymatic target is absent in higher organisms, contributing to the herbicide's selective toxicity. uni.lu

Research into herbicide resistance has revealed that mutations in the ALS gene are a primary mechanism by which plants develop resistance to this compound. fishersci.bewikipedia.orgnih.govuni.luwikipedia.org Studies in the yeast Saccharomyces cerevisiae identified three distinct genetic loci associated with this compound resistance: SMR1, smr2, and smr3. SMR1 mutations, which are alleles of the ILV2 gene encoding ALS, result in an ALS enzyme with increased resistance to the herbicide. fishersci.be

In higher plants, specific amino acid substitutions in the ALS enzyme confer resistance. For instance, in Nicotiana tabacum (tobacco), a Pro-Gln replacement at amino acid 196 in one ALS gene (SuRA locus) and combined Pro-Ala at 196 with Trp-Leu at 573 in another ALS gene (SuRB locus) have been shown to confer herbicide resistance. wikipedia.orguni.lu Similarly, in the grass weed Alopecurus myosuroides, single point mutations in the ALS gene, such as a Pro197 to Threonine change or a Trp574 to Leucine substitution, lead to resistance to ALS-inhibiting herbicides, including this compound. nih.gov Enzyme assays have confirmed that these altered ALS enzymes exhibit reduced susceptibility to inhibition by sulfonylureas. nih.gov

Genomic studies, such as those conducted using DNA microarray technology in yeast, have provided insights into the broader cellular responses to this compound exposure. Exposure leads to a Gcn4p-mediated induction of genes involved in amino acid and cofactor biosynthesis, as well as stress response genes. Conversely, genes associated with carbohydrate metabolism, nucleotide biosynthesis, and sulfur assimilation are repressed. herts.ac.uk Prolonged exposure can induce genes related to sugar transporters and ergosterol biosynthesis, suggesting a potential link between this compound sensitivity and ergosterol metabolism. herts.ac.uk

Bioremediation and Phytoremediation of this compound Contamination

This compound exhibits moderate mobility in soil and has the potential to leach into groundwater, particularly in permeable soils with shallow water tables. wikipedia.orgherts.ac.ukherts.ac.ukuni.lu Its degradation in the environment is influenced by several factors, including microbial action, photo-decomposition, and hydrolysis, with faster degradation occurring in acidic and moist soil conditions. wikipedia.orgwikipedia.org The half-life in aerobic soil typically ranges from 12 to 25 days. wikipedia.org While saccharin can be a major degradation product under sterile conditions, viable soil microbial populations facilitate the metabolism of the phenyl ring to carbon dioxide (CO2). wikipedia.orgherts.ac.uk

However, this compound can be toxic to soil microorganisms, and typical application rates may lead to microbial inhibition, potentially altering the composition of soil microbial communities. thegoodscentscompany.comnih.gov Secondary changes in vegetation resulting from herbicide application may also indirectly affect soil microbial communities more significantly than direct toxic action. thegoodscentscompany.comnih.gov

Future research in bioremediation focuses on identifying and enhancing microbial strains capable of efficiently degrading this compound. For example, studies with other sulfonylurea herbicides like metsulfuron-methyl have shown that rhizosphere bacteria such as Pseudomonas protegens DA1.2 and P. chlororaphis 4CH can increase the activity of glutathione-S-transferase (GST) in plants, accelerating herbicide degradation in soil and mitigating its toxic effects. nih.gov This suggests a promising avenue for developing microbial solutions for this compound contamination.

In terms of phytoremediation, the fact that this compound is absorbed by both plant roots and foliage wikipedia.orgepa.govguidetopharmacology.orgfishersci.fi indicates its potential for plant-mediated removal from contaminated sites. The variability in plant species' responses to this compound, attributed to differences in uptake, translocation, metabolism, or compartmentalization nih.gov, highlights the importance of identifying and engineering plant species with enhanced capabilities for this compound uptake and detoxification for phytoremediation purposes.

Modeling Environmental Fate and Transport under Climate Change Scenarios

The environmental fate and transport of this compound are critical considerations for its sustainable use. The herbicide exhibits moderate mobility in soil, with Koc values ranging from 61 to 122, indicating a potential for leaching to groundwater, especially in soils with high pH and low organic matter content. wikipedia.orgthegoodscentscompany.com Field studies have confirmed its moderate mobility, with residues detectable in deeper soil layers shortly after application. wikipedia.org

Degradation pathways include microbial action, photo-decomposition (half-life of 1-2 weeks on soil), and hydrolysis (half-life of 100-475 hours at acidic pH). wikipedia.org Notably, degradation rates are slower during colder periods, which could lead to increased persistence and leaching potential from late fall applications. wikipedia.org

Climate change scenarios introduce new complexities to the modeling of this compound's environmental fate. Alterations in temperature, rainfall patterns, and soil moisture directly impact the rates of microbial degradation, hydrolysis, and photolysis. Increased frequency or intensity of rainfall events, for instance, could lead to higher rates of runoff and percolation, thereby increasing the risk of groundwater and surface water contamination. thegoodscentscompany.com

Future research will focus on integrating climate change projections into advanced environmental fate and transport models. These models, often employing tiered approaches from deterministic (Tier 1) to probabilistic (Tier 4) assessments, allow for refined exposure estimates by incorporating landscape factors and more realistic environmental conditions. fishersci.camade-in-china.com Such modeling efforts are crucial for predicting the long-term behavior of this compound in diverse ecosystems under evolving climatic conditions and for informing adaptive management strategies.

Development of Novel Analytical Techniques for Trace Analysis

Accurate and sensitive detection of this compound at trace levels is crucial for environmental monitoring, residue analysis, and understanding its sub-lethal effects. Historically, methods for detecting sulfonylurea herbicides often lacked the sensitivity required to quantify the low concentrations that could still cause plant damage. wikipedia.org

Significant advancements have been made in analytical methodologies. A highly sensitive and practical method for this compound residue analysis in soil and water utilizes multi-dimensional High-Performance Liquid Chromatography (HPLC) with UV absorbance detection at 235 nm. This method, which incorporates supercritical fluid extraction (SFE) for soil samples, achieves limits of quantitation (LOQ) of 0.2 ppb for soil and 0.025 ppb for water. wikipedia.org

Despite these advancements, the need for even more sensitive and rapid techniques persists, especially given that default guideline values for this compound in freshwater are often below current routine analytical limits of reporting. uni.lu Future research directions include exploring novel approaches such as:

Nanoparticle-based sensors: Inspired by developments for similar herbicides like metsulfuron-methyl, where colorimetric sensors based on the anti-aggregation of gold nanoparticles (AuNPs) achieved detection limits as low as 0.05 mg/L (50 ppb) in irrigation water, thegoodscentscompany.com similar principles could be adapted for this compound.

Advanced mass spectrometry techniques: Further integration of highly sensitive mass spectrometry (MS) with chromatographic methods (e.g., LC-MS/MS, GC-MS/MS) can provide lower detection limits, improved selectivity, and faster throughput for trace analysis in complex environmental matrices.

Miniaturized and portable devices: Development of field-deployable analytical tools for rapid, on-site screening of this compound contamination, reducing the need for extensive laboratory processing.

These novel techniques aim to enhance the precision and efficiency of monitoring this compound, facilitating better environmental risk assessment and management.

Synergistic and Antagonistic Interactions with Other Agrochemicals

This compound is frequently used in tank mixtures with other herbicides in forestry and non-crop sites to broaden the spectrum of weed control and manage herbicide resistance. herts.ac.ukepa.govfishersci.fi However, these mixtures can lead to complex synergistic or antagonistic interactions that influence the environmental behavior and efficacy of the compounds.

Research on mixtures involving this compound, diuron, and hexazinone has demonstrated varied outcomes:

Sorption and Desorption: Mixtures can result in less sorption capacity and greater desorption of herbicides compared to their individual application, potentially increasing their mobility in soil. made-in-china.com

Dissipation: The dissipation rate of this compound can be slower in mixtures, particularly when diuron is present, leading to longer persistence in the environment. made-in-china.com

Biodegradation: Conversely, the biodegradation of hexazinone and this compound can be more significant when applied as a mixture, suggesting a potentiation of degradation for certain molecules. metabolomicsworkbench.org This highlights that interactions can be both beneficial (e.g., enhanced degradation) and detrimental (e.g., increased leaching).

Transport: Binary and ternary mixtures have been shown to promote more significant transport of herbicides into deeper soil profiles compared to individual applications. made-in-china.com

These findings underscore the need for comprehensive studies on herbicide mixtures to fully understand their combined environmental impact. Future research should focus on:

Mechanistic understanding: Elucidating the molecular mechanisms underlying synergistic and antagonistic interactions, including effects on microbial degradation pathways, plant uptake, and transport processes.

Predictive modeling: Developing predictive models that can accurately forecast the environmental fate and biological activity of herbicide mixtures based on the properties of individual components and their interaction profiles.

Resistance management: Investigating how different tank-mix combinations impact the evolution and spread of herbicide resistance, promoting strategies that incorporate herbicides with diverse modes of action to delay resistance development. herts.ac.uk

Understanding these complex interactions is vital for optimizing herbicide application strategies, minimizing environmental risks, and ensuring long-term weed control efficacy.

Ecological Risk Assessment Refinements based on Contemporary Data

Ecological Risk Assessment (ERA) for pesticides like this compound is a multi-step process involving problem formulation, exposure and effects characterization, and risk characterization. fishersci.cafishersci.pt ERA typically employs a tiered modeling approach, progressing from conservative screening-level assessments (Tier 1) to more refined, probabilistic models (Tier 4) that incorporate detailed environmental and landscape factors. fishersci.camade-in-china.com

Challenges in ERA for this compound include uncertainties regarding its direct risk to soil microorganisms at typical application rates, though secondary impacts from vegetation damage are more certain. thegoodscentscompany.comnih.gov

Future refinements in ecological risk assessment for this compound will involve:

Integration of high-resolution data: Utilizing contemporary, high-resolution environmental monitoring data, including real-world concentrations in soil, water, and non-target organisms, to improve exposure estimates.

Advanced modeling: Employing refined terrestrial and aquatic models (e.g., EPA's TIM, MCnest models) that incorporate probabilistic approaches to better characterize risks across diverse landscapes and environmental conditions. nih.gov

Cumulative risk assessment: Moving towards assessing the cumulative risks of this compound in combination with other agrochemicals, considering their synergistic or antagonistic interactions.

Ecosystem-level impacts: Broadening assessments beyond individual species to evaluate ecosystem-level impacts, including effects on biodiversity, ecosystem services, and food web dynamics.

Climate change considerations: Incorporating climate change scenarios into ERA models to predict how altered environmental conditions (e.g., temperature, precipitation) will influence herbicide fate, transport, and toxicity to ecological receptors.

These refinements aim to provide a more comprehensive and realistic understanding of the ecological risks posed by this compound, supporting more effective regulatory decisions and environmental protection strategies.

Physiological and Morphological Responses in Plants to Sub-lethal Exposure of this compound

This compound is absorbed by both the roots and foliage of plants, leading to rapid inhibition of growth in susceptible species. epa.govguidetopharmacology.orgfishersci.fi Typical symptoms include slowed leaf growth, reddish-purple discoloration of growing points, and eventual death of leaf veins and growing points within 4 to 6 weeks. epa.govguidetopharmacology.orgfishersci.fi Environmental conditions significantly influence its activity; warm, moist conditions accelerate its effects, while cold, dry conditions or drought stress can delay or reduce its herbicidal activity. epa.govguidetopharmacology.orgfishersci.fi

Research has shown that even sub-lethal doses of this compound can induce significant physiological and morphological changes in plants:

Phytotoxicity and Growth Inhibition: In maize, phytotoxicity was observed at doses as low as 0.45 g a.i. ha-1, becoming more severe when applied at later developmental stages (e.g., V8), and leading to negative changes in morphological and production components, including reduced kernel productivity, plant height, ear insertion height, and kernel size. wikipedia.orgumweltprobenbank.denih.gov

Recovery and Tolerance: Some plants, such as eucalyptus seedlings, have demonstrated a capacity to recover from initial phytotoxic symptoms and abnormal growth within approximately 60 days after sub-lethal exposure. umweltprobenbank.denih.gov However, higher sub-lethal rates (e.g., 13-26 g ha-1) can still negatively impact seedling survival, height, and stem diameter in certain Eucalyptus benthamii plantations. frontiersin.org Conversely, species like coffee, citrus, cassava, and rubber have shown no visual phytotoxicity symptoms even at relatively high sub-lethal doses (15 g ha-1), indicating species-specific variability in response due to differences in uptake, translocation, metabolism, or compartmentalization. nih.gov

Photosynthetic Pigment Alterations: this compound can interfere with photosynthesis by reducing carotenoid levels in plants. While it may not significantly affect chlorophyll levels, carotenoid levels have been observed to be more sensitive to its application at higher sub-lethal doses in sugarcane. nih.govherts.ac.uk

Hormesis: At very low, sub-lethal doses (e.g., 5-10% of field rates), some sulfonylurea herbicides, including metsulfuron-methyl (a related compound), have been shown to induce "hormesis," a phenomenon where a toxicant stimulates biomass growth (e.g., a 25% increase in barley biomass). fishersci.se This suggests that plant physiological responses at low herbicide doses may involve different mechanisms than those at commercially used rates and cannot be directly extrapolated. fishersci.se The partial blockage of herbicide action at low doses may alter the balance of plant metabolic processes. herts.ac.uk

Future research will focus on elucidating the precise molecular and physiological pathways activated or inhibited by sub-lethal this compound exposure, particularly in the context of hormesis and species-specific tolerance mechanisms. This understanding can inform strategies for minimizing off-target effects and potentially leveraging beneficial low-dose responses in specific agricultural or ecological contexts.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying sulfometuron-methyl’s effects on plant growth parameters?

- Methodological Answer : Use controlled dose-response experiments with randomized block designs. Measure parameters like plant height, stem diameter, leaf area, and dry mass at regular intervals (e.g., weekly) over a defined period (e.g., 42 days). Include untreated controls and replicate treatments to account for biological variability. Regression analysis (e.g., linear coefficients for growth rates) is critical for quantifying dose-dependent trends .

- Data Example : In eucalyptus studies, this compound at 97.27 ± 2.58 cm (average height) showed increased growth rates (1.36 cm/day vs. 0.95 cm/day in controls) despite initial inhibition .

Q. How should researchers present this compound data to ensure reproducibility?

- Methodological Answer :

- Tables : Use Word tables with Roman numerals, clear titles (≤15 words), and footnotes explaining abbreviations. Include raw data (e.g., linear/angular regression coefficients, standard deviations) and statistical thresholds (e.g., p < 0.05) .

- Figures : Label axes with metric units (e.g., cm/day), and annotate dose-response curves to highlight trends (e.g., stem diameter vs. leaf area). Use color for clarity, as journals allow free color publication .

- Supplemental Material : Provide raw datasets, instrument calibration details, and extended regression tables to support main findings .

Advanced Research Questions

Q. How can contradictions in this compound’s dose-dependent effects be resolved?

- Methodological Answer : Conduct comparative analysis using multiple endpoints. For example:

- Contradiction : Higher doses increased stem diameter but had no significant effect on plant height .

- Resolution : Perform multivariate regression to identify confounding variables (e.g., nutrient availability, light exposure). Validate via repeated trials with staggered application timings. Use ANOVA to isolate dose-specific effects from environmental interactions .

Q. What analytical methods validate this compound’s bioactivity in non-target species?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to quantify this compound residues in soil/plant tissues.

- Bioassays : Dose-response tests on model species (e.g., Arabidopsis) to compare inhibitory thresholds (IC50) with field data.

- Statistical Validation : Report means ± SEM and use t-tests to confirm significance between treated and control groups. Reference IUPAC guidelines for compound purity verification .

Q. How to integrate conflicting findings (e.g., growth inhibition vs. stimulation) into a cohesive mechanistic model?

- Methodological Answer :

- Literature Synthesis : Systematically review studies showing this compound as both a growth inhibitor (via acetolactate synthase suppression) and stimulator (via compensatory metabolic pathways) .

- Hypothesis Testing : Design experiments to measure enzymatic activity (e.g., ALS inhibition assays) alongside biomass accumulation. Use time-series RNA sequencing to identify stress-response genes activated at sublethal doses .

- Modeling : Develop kinetic models linking herbicide concentration to metabolic flux changes. Validate with in silico simulations (e.g., COPASI) .

Data Contradiction & Analysis Guidelines

- Key Strategy : Always contextualize results with environmental variables (e.g., soil pH, temperature) and application methods (e.g., foliar vs. soil drench). For example, this compound’s growth-stimulating effect in eucalyptus was attributed to ripener-like physiological adjustments rather than classic inhibition .

- Reporting Standards : Disclose all negative results and use supplementary files to provide full statistical outputs (e.g., R² values, residual plots) to enable meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.